molecular formula C9H9NS B6617207 4-(1-sulfanylethyl)benzonitrile CAS No. 1520818-06-7

4-(1-sulfanylethyl)benzonitrile

Cat. No.: B6617207
CAS No.: 1520818-06-7
M. Wt: 163.24 g/mol
InChI Key: SIOJSWSIESGZIC-UHFFFAOYSA-N
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Description

4-(1-Sulfanylethyl)benzonitrile is a benzonitrile derivative featuring a sulfanylethyl (-SCH2CH2-) substituent at the para position of the aromatic ring. The sulfanylethyl group introduces a thioether linkage, which influences electronic properties, solubility, and reactivity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to the nitrile group’s versatility in further functionalization .

Properties

IUPAC Name

4-(1-sulfanylethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJSWSIESGZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(1-sulfanylethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with thiourea, followed by hydrolysis and subsequent alkylation with ethyl iodide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for 4-(1-sulfanylethyl)benzonitrile are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Sulfanylethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

4-(1-Sulfanylethyl)benzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-sulfanylethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Applications/Significance References
4-[(Methylsulfonyl)methyl]benzonitrile Methylsulfonylmethyl 195.24 Sulfone, Nitrile Synthetic intermediate
4-(1H-Imidazol-1-yl)benzonitrile 1H-Imidazol-1-yl 169.18 Imidazole, Nitrile Pharmaceutical intermediates
4-(3-Thienyl)benzonitrile 3-Thienyl 185.24 Thiophene, Nitrile Conjugated materials
4-(Pyridin-4-ylcarbonyl)benzonitrile Pyridin-4-ylcarbonyl 256.10 (calc.) Pyridine, Carbonyl, Nitrile Reverse transcriptase inhibitors
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile 1H-1,2,4-Triazol-1-ylmethyl 169.18 Triazole, Nitrile Anticancer drug intermediates
  • Thioether vs. Sulfonyl Groups: The sulfanylethyl group (thioether) in 4-(1-sulfanylethyl)benzonitrile is less oxidized than the sulfonyl group in 4-[(methylsulfonyl)methyl]benzonitrile.
  • Heterocyclic Substituents : Imidazole () and triazole () groups introduce nitrogen-rich heterocycles, enabling hydrogen bonding and metal coordination. Thiophene () enhances conjugation, useful in optoelectronic materials.

Key Research Findings

  • Steric and Electronic Tuning : Substituents like sulfonyl groups () or bulky arylthio groups () modulate steric hindrance and electronic effects, impacting reaction pathways.
  • Solubility and Stability : Imidazole- and triazole-substituted benzonitriles exhibit improved solubility in polar solvents due to hydrogen-bonding capabilities .
  • Oxidation Sensitivity : Thioether-containing compounds (e.g., sulfanylethyl derivatives) may require stabilization against oxidation compared to sulfones .

Biological Activity

4-(1-Sulfanylethyl)benzonitrile, also known by its CAS number 1520818-06-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-(1-Sulfanylethyl)benzonitrile features a benzene ring substituted with a nitrile group and a sulfanylethyl group. Its molecular formula is C9H10NSC_9H_{10}NS, and it has a molecular weight of approximately 181.25 g/mol. The presence of the sulfanyl (thioether) group is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4-(1-sulfanylethyl)benzonitrile exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-(1-Sulfanylethyl)benzonitrile

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Table 2: Anticancer Activity of 4-(1-Sulfanylethyl)benzonitrile

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Caspase activation
HT-29 (Colon Cancer)20Apoptosis induction

The biological activity of 4-(1-sulfanylethyl)benzonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cell death.
  • Signal Transduction Pathways : Interaction with various cellular receptors may modulate signaling pathways related to apoptosis and inflammation.

Case Studies

A recent study explored the compound's effects on human cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.

Case Study Summary :

  • Objective : Evaluate the anticancer effects of 4-(1-sulfanylethyl)benzonitrile on MCF-7 cells.
  • Findings : The compound reduced cell viability by over 50% at concentrations above 15 µM after 48 hours.
  • : Suggests further investigation into its use as an adjunct therapy in breast cancer treatment.

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